Calcium-44

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

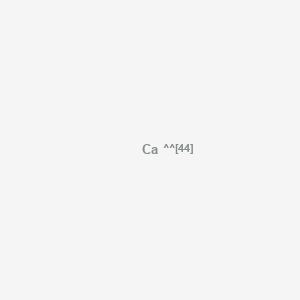

Calcium-44 is an isotope of calcium, a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a mass number of 44, which is the number of nucleons (protons and neutrons) in the nucleus. It has an atomic number of 20, which is the number of protons, and 24 neutrons . The isotopic mass of this compound is 43.955482 (2) u . It is stable and has a nuclear binding energy of 380.9592714 MeV per nucleus .

Synthesis Analysis

This compound can be synthesized from calcium carbonate . The synthesis of calcium carbonate particles can be influenced by temperature and time, affecting the size, shape, and phase of the obtained product .Molecular Structure Analysis

The molecular weight of this compound in the form of this compound Carbonate (44CaCO3) is 103.96 .Chemical Reactions Analysis

This compound, like other calcium isotopes, reacts with halogens forming the corresponding dihalides . The reactions with fluorine and chlorine are exothermic while the reactions with bromine and iodine are endothermic . It also reacts with sulfate ions, sodium hydroxide, ammonium carbonate, and sodium oxalate .Physical And Chemical Properties Analysis

This compound has a mass number of 44, an atomic number of 20, and 24 neutrons . Its isotopic mass is 43.955482 (2) u and its nuclide mass is 43.9445106 u . Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water .Scientific Research Applications

Calcium Metabolism Studies : Calcium-44 has been utilized to understand calcium metabolism. Its longer half-life compared to other isotopes like Calcium-45 and Calcium-47 makes it suitable for long-term biological studies, including calcium resorption in living systems (Elmore, Bhattacharyya, Sacco-Gibson, & Peterson, 1990).

Measurement in Biological Samples : Techniques have been developed for the measurement of calcium isotopes (42Ca, 43Ca, and 44Ca) in various biological samples, such as serum, urine, and breast milk, using inductively coupled plasma mass spectrometry (ICP-MS). This method is crucial in studies related to the fractional absorption of calcium in humans (Patterson, Veillon, Hill, Moser-Veillon, & O'Haver, 1999).

Studying Calcium Isotopic Fractionation in Nature : Research has been conducted on the calcium isotopic fractionation in nature, particularly in biological systems. Biological processing of calcium tends to discriminate against heavy isotopes like 44Ca, leading to variations in isotopic compositions that can inform us about biological and environmental processes (Skulan, DePaolo, & Owens, 1997).

Nutritional Experiments : this compound has been used in nutritional experiments to measure calcium absorption from various foods. The precision of measurements using ICP-MS plays a crucial role in these studies (Stürup, 2002).

Marine Food Web Analysis : There is evidence that calcium isotopes, including this compound, can be fractionated by metabolic processes, affecting the 44Ca/40Ca ratio with increasing trophic level in marine settings. This has implications for studying ancient food webs and understanding trophic relationships (Clementz, Holden, & Koch, 2003).

Dental Research : this compound has been employed in dental research, specifically in studying calcium incorporation into dentin. Techniques like secondary ion mass spectrometry have been used to trace the time-dependent incorporation of this compound into dentin, offering insights into biomineralization processes (Lundgren, Engström, Levi‐Setti, Linde, & NORÉN, 1994).

Mechanism of Action

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signaling cascades . Calcium channel blockers stop calcium from entering the cells of the heart and arteries, allowing blood vessels to relax and open .

Safety and Hazards

properties

IUPAC Name |

calcium-44 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-RNFDNDRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[44Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.955481 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14255-03-9 |

Source

|

| Record name | Calcium, isotope of mass 44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)